
3-(1-Aminoethyl)aniline hydrochloride
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Overview
Description
3-(1-Aminoethyl)aniline hydrochloride is a substituted aniline derivative characterized by a primary amine group (-NH₂) at the benzene ring’s meta position and a secondary aminoethyl (-CH₂CH₂NH₂) substituent. Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of 172.66 g/mol . The compound exists in enantiomeric forms, such as (S)-3-(1-Aminoethyl)aniline hydrochloride (CAS 1391585-30-0), which has stereochemical significance in pharmaceutical and biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)aniline hydrochloride typically involves the reduction of nitro compounds or the direct amination of halogenated aromatic compounds. One common method is the reduction of 3-nitroacetophenone followed by reductive amination. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex organic molecules through various chemical reactions, including oxidation and substitution reactions.
- Catalyst Development : Research has demonstrated its utility in developing new catalytic systems, particularly in reductive amination processes where it can enhance reaction yields under specific conditions .
Biology
- Enzyme Mechanisms : 3-(1-Aminoethyl)aniline hydrochloride is used to study enzyme mechanisms due to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. This interaction can influence enzyme activity and receptor binding.
- Bioactive Compound Synthesis : It acts as a building block for synthesizing bioactive compounds, contributing to research in drug discovery and development.
Medicine
- Therapeutic Potential : Investigations into its pharmacological properties have shown promise for various therapeutic applications. Its unique structure allows it to interact with different biological targets, potentially leading to new drug candidates .
- Drug Development : The compound is being explored as a precursor in the synthesis of novel drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter precursors .
Industrial Applications
- Dyes and Pigments : this compound is utilized in producing dyes and pigments, leveraging its chemical properties for color development in various materials.
- Specialty Chemicals : The compound plays a role in manufacturing specialty chemicals, including those used in coatings and adhesives, where its reactivity enhances product performance.
Case Studies
- Pharmaceutical Development : A study demonstrated the successful synthesis of a novel anti-inflammatory drug using this compound as a key intermediate. The drug exhibited significant efficacy in preclinical trials .
- Catalytic Applications : Research highlighted the use of this compound in optimizing catalytic reactions under high pressure and temperature conditions, achieving up to 88% yield in specific reductive amination processes .
- Biological Activity Exploration : Investigations into the compound's interaction with muscarinic receptors indicated potential applications in treating cognitive disorders, showcasing its relevance in modern medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light, inert atmosphere, and room temperature storage .
- Hazards : Classified with GHS warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation .
Structural Analogs and Functional Group Variations
3-[(Phenylsulfonyl)methyl]aniline Hydrochloride
- Structure: Features a sulfonyl (-SO₂-) group instead of the aminoethyl substituent.
- Synthesis: Prepared via hydrolysis of a nitro-sulfonyl intermediate under reflux with ethanol and HCl (91% yield) .
- Applications : Investigated as a dihydrofolate reductase (DHFR) inhibitor, though unsuccessful in forming triazine-based inhibitors .
- Key Data: Property Value Molecular Formula C₁₃H₁₄ClNO₂S Yield 91% Key Reactivity Resistance to nitro reduction
3-Aminophenylboronic Acid Hydrochloride
- Structure : Contains a boronic acid (-B(OH)₂) group.
- Applications : Used in synthesizing polyaniline hydrogels for enzyme immobilization (e.g., pectinase), leveraging boronic acid’s affinity for diols .
Key Data :
Property Value Immobilization Efficiency 268.1 mg/g enzyme loading Optimal pH 3.5
3-(Methylsulfonyl)-aniline Hydrochloride
- Structure : Methylsulfonyl (-SO₂CH₃) substituent.
- Market Relevance : Subject of global market analyses, indicating industrial use in specialty chemicals .
Solubility and Stability
- 3-(1-Aminoethyl)aniline HCl: Hydrochloride salt enhances water solubility compared to freebase anilines. Stability requires inert storage .
- 3-[(Phenylsulfonyl)methyl]aniline HCl : Sulfonyl groups increase polarity but may reduce thermal stability .
- Aniline Hydrochloride: Simple structure with high water solubility but demonstrated carcinogenicity in rats (spleen sarcomas) .
Toxicity Profiles
Biological Activity
3-(1-Aminoethyl)aniline hydrochloride, also known as (S)-3-(1-aminoethyl)aniline hydrochloride, is a compound with significant biological activity and potential applications in various fields, including pharmacology and biochemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₈H₁₃ClN₂
- Molecular Weight : 172.66 g/mol
- CAS Number : 1391585-30-0
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. It has been shown to influence several biochemical pathways, which may lead to therapeutic effects in certain conditions.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the physiological responses in cells.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- In vitro studies have demonstrated that this compound possesses antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .
- Antifungal Activity :
- Cytotoxic Effects :
Study 1: Antimicrobial Properties
A study conducted on various derivatives of aniline, including this compound, evaluated their antimicrobial efficacy. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antimicrobial agent in clinical settings .
Study 2: Cytotoxicity Against Cancer Cells
In a comparative study involving several aniline derivatives, this compound was tested for its cytotoxic effects on human cancer cell lines. The findings revealed a dose-dependent response where higher concentrations led to significant cell death, suggesting its utility in cancer treatment strategies .
Research Findings Summary
Activity Type | Target Organism/Cell Line | MIC (mg/mL) | Notes |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | Strong activity observed |
Antibacterial | Escherichia coli | 0.0039 - 0.025 | Effective against multiple strains |
Antifungal | Candida albicans | 0.0048 - 0.039 | Significant antifungal activity |
Cytotoxicity | Human cancer cell lines | Varies | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1-aminoethyl)aniline hydrochloride, and how can its purity be validated?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 3-(chloromethyl)aniline hydrochloride derivatives (structurally analogous) are synthesized by reacting substituted anilines with alkyl halides or reducing agents like sodium cyanoborohydride . To validate purity, use orthogonal analytical methods:
- UV/Vis spectroscopy : Monitor λmax at 235 nm and 288 nm for characteristic absorption bands of aromatic amines .
- HPLC : Employ C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities .
- Elemental analysis : Confirm stoichiometry (C, H, N, Cl) to ±0.3% deviation .
Q. How do solubility and stability properties impact experimental design?
Solubility varies significantly with solvent polarity. For instance:
- Water : Limited solubility due to the hydrochloride salt’s ionic nature; use sonication or mild heating (<50°C) .
- Alcohols (methanol, ethanol) : Higher solubility (~50–100 mg/mL at 25°C) for reaction setups . Stability is pH-dependent: Store at -20°C in airtight containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to light .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (classified as a skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yield optimization strategies include:
- Catalyst screening : Test Pd/C, Raney Ni, or chiral catalysts for reductive amination (e.g., 13% yield reported in Pacritinib synthesis can be improved to >30% with optimized catalysts) .
- Solvent systems : Mixed solvents (e.g., THF/water) enhance intermediate solubility and reduce side reactions .
- Temperature control : Maintain <0°C during exothermic steps (e.g., acylations) to prevent decomposition .
Q. What analytical challenges arise in characterizing genotoxic impurities, and how are they addressed?
Trace impurities (e.g., alkyl halides, nitro intermediates) require sensitive detection:
- LC-MS/MS : Use MRM mode with thresholds ≤1 ppm .
- GC-Headspace : Detect volatile impurities (e.g., residual solvents) with detection limits <0.1% .
- Forced degradation studies : Expose to heat, light, and acidic/alkaline conditions to identify degradation pathways .
Q. How are contradictions in solubility data resolved across studies?
Discrepancies often arise from measurement techniques (e.g., gravimetric vs. spectroscopic). Mitigation strategies:
- Standardized protocols : Use USP/FDA guidelines for equilibrium solubility measurements .
- Co-solvent methods : Employ ethanol/water mixtures to extrapolate intrinsic solubility via the Yalkowsky equation .
Q. What role does this compound play in synthesizing bioactive molecules?
The compound serves as a key intermediate in pharmaceuticals:
- Fentanyl derivatives : Imine formation with NPP (Item No. 20528) for opioid receptor targeting .
- Kinase inhibitors : Functionalization of the ethylamine group enables Rho-kinase modulation (e.g., myosin phosphatase regulation) .
Q. Methodological Notes
- Data contradiction analysis : Cross-reference solubility and stability data from NIST, Cayman Chemical, and peer-reviewed studies to identify context-specific variables (e.g., temperature, solvent purity) .
- Experimental design : Prioritize DOE (Design of Experiments) for multi-step syntheses to assess factor interactions (e.g., pH, solvent ratio) .
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-(1-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6H,9-10H2,1H3;1H |
InChI Key |
GLWBUAHIPLTXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N.Cl |
Origin of Product |
United States |
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